

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxybenzophenone

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Compound of Interest

Compound Name: **2-Hydroxybenzophenone**

Cat. No.: **B104022**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **2-Hydroxybenzophenone** (2-OH-BP), a key chemical intermediate and a member of the benzophenone family of compounds. Understanding its physicochemical properties is crucial for its application in pharmaceutical formulations, polymer sciences, and as a UV absorber. This document details its solubility in various solvents, outlines its stability under different stress conditions, provides detailed experimental protocols for characterization, and presents visual workflows and relationship diagrams.

Solubility of 2-Hydroxybenzophenone

The solubility of **2-Hydroxybenzophenone** is a critical parameter for its formulation and application. Its molecular structure, featuring a polar hydroxyl group and a largely non-polar benzophenone backbone, results in a varied solubility profile across different solvents.

Quantitative Solubility Data

Direct quantitative solubility data for **2-Hydroxybenzophenone** in a wide range of organic solvents is not extensively available in the public domain. However, data for structurally similar compounds, such as 2,4-dihydroxybenzophenone and 2-hydroxy-4-methoxybenzophenone (Oxybenzone), can provide valuable insights into its likely solubility behavior.

Table 1: Solubility of **2-Hydroxybenzophenone** and its Analogs in Various Solvents

Solvent	2-Hydroxybenzophenone	2,4-Dihydroxybenzophenone	2-Hydroxy-4-methoxybenzophenone (Oxybenzone)
Water	Insoluble[1]	Practically insoluble in cold water[2]	3.7 mg/L at 25 °C
Methanol	-	Soluble[2]	-
Ethanol	-	Soluble[2]	6%
Acetone	-	Soluble[2]	>20%
Ethyl Acetate	-	Soluble[2]	-
Chloroform	-	-	>20%
Toluene	-	-	Freely soluble
Isopropyl Stearate	-	-	9%
Olive Oil	-	-	9%
Peanut Oil	-	-	9%
Glycerin	-	-	<0.01%

Note: "-" indicates that specific quantitative data was not found in the searched literature.

Theoretical Solubility Prediction using Hansen Solubility Parameters

In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) can be a powerful tool for predicting the solubility of a solute in a given solvent. The principle is that "like dissolves like," and substances with similar HSP values are more likely to be miscible. The total Hansen parameter (δ_t) is composed of three components: dispersion (δ_d), polar (δ_p), and hydrogen bonding (δ_h).

The distance (R_a) between the HSP of the solute (**2-Hydroxybenzophenone**) and a solvent can be calculated using the following equation:

$$Ra = \sqrt{4(\delta d_2 - \delta d_1)^2 + (\delta p_2 - \delta p_1)^2 + (\delta h_2 - \delta h_1)^2}$$

A smaller Ra value suggests a higher likelihood of solubility.

Table 2: Calculated Hansen Solubility Parameters for **2-Hydroxybenzophenone** and Various Solvents

Substance	δd (MPa ^{0.5})	δp (MPa ^{0.5})	δh (MPa ^{0.5})
2-Hydroxybenzophenone (Calculated)	18.0	8.5	8.0
Methanol	14.7	12.3	22.3
Ethanol	15.8	8.8	19.4
Isopropanol	15.8	6.1	16.4
Acetone	15.5	10.4	7.0
Acetonitrile	15.3	18.0	6.1
Dichloromethane	17.0	7.3	7.1
Ethyl Acetate	15.8	5.3	7.2
Toluene	18.0	1.4	2.0
Water	15.5	16.0	42.3

The HSP values for **2-Hydroxybenzophenone** are estimated based on group contribution methods.

Stability of 2-Hydroxybenzophenone

The stability of **2-Hydroxybenzophenone** is a critical consideration for its storage, handling, and use in final products, particularly those exposed to environmental stressors such as light, heat, and varying pH.

Photostability

Benzophenone and its derivatives are known to be susceptible to photodegradation upon exposure to UV radiation. The degradation kinetics and pathways are influenced by factors such as the solvent matrix, pH, and the presence of other substances.[\[3\]](#)

Table 3: Summary of Photodegradation Studies on Benzophenone Derivatives

Compound	Conditions	Key Findings	Reference
Benzophenone-3 (Oxybenzone)	UV/H ₂ O ₂ in water	Degradation rate constant decreases with increasing initial concentration and increases with increasing H ₂ O ₂ dosage and UV intensity. Coexisting anions can reduce the degradation rate, while ferric ions can accelerate it. [3]	[3]
Benzophenone-3 (Oxybenzone)	Chlorinated Seawater	Formation of various degradation products.	[4]

Thermal Stability

Thermal stability is crucial for processing and long-term storage. Studies on related compounds suggest that benzophenones generally possess good thermal stability, but degradation can occur at elevated temperatures.[\[5\]](#)[\[6\]](#)

A study on a copolymer derived from 2-hydroxy, 4-methoxybenzophenone showed thermal decomposition behavior that was analyzed using thermogravimetric analysis (TGA).

pH Stability and Forced Degradation

Forced degradation studies are essential for identifying potential degradation products and pathways under various stress conditions, including acidic, basic, and oxidative environments. These studies are critical for developing stability-indicating analytical methods.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Table 4: Typical Conditions for Forced Degradation Studies

Stress Condition	Typical Reagents and Conditions
Acid Hydrolysis	0.1 M HCl, 60°C
Base Hydrolysis	0.1 M NaOH, Room Temperature or 60°C
Oxidation	3-30% H ₂ O ₂ , Room Temperature
Thermal	Dry heat, 80°C
Photolytic	Exposure to UV and visible light (ICH Q1B guidelines)

Experimental Protocols

Solubility Determination by Shake-Flask Method

This method is a standard procedure for determining the thermodynamic solubility of a solid in a solvent.

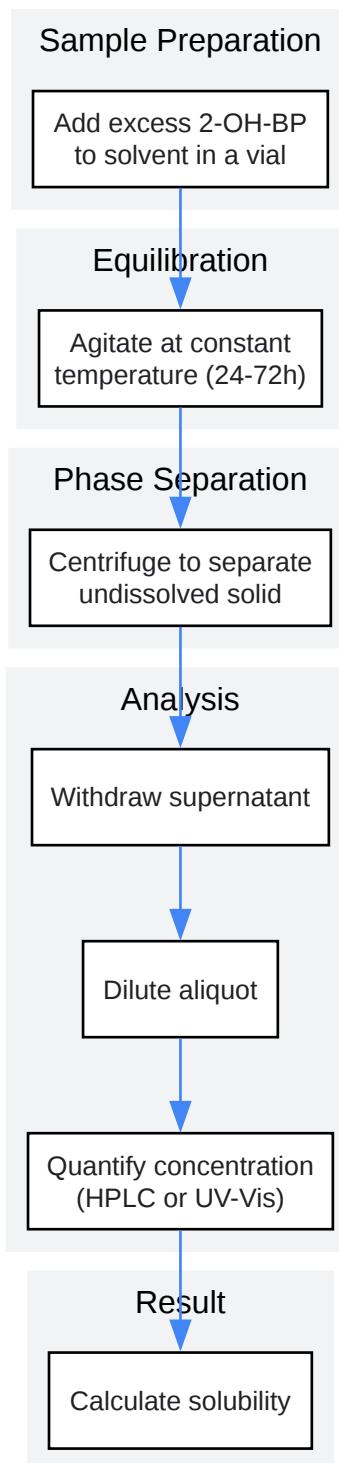
Materials:

- **2-Hydroxybenzophenone**
- Selected solvents
- Analytical balance
- Vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- HPLC or UV-Vis spectrophotometer for analysis

Procedure:

- Add an excess amount of **2-Hydroxybenzophenone** to a vial containing a known volume of the selected solvent.
- Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]
- After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
- Centrifuge the samples to separate the undissolved solid from the saturated solution.
- Carefully withdraw an aliquot of the clear supernatant.
- Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or UV-Vis).
- Quantify the concentration of **2-Hydroxybenzophenone** in the diluted sample.
- Calculate the original solubility based on the dilution factor.

Experimental Workflow for Solubility Determination (Shake-Flask Method)

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Solubility Determination Workflow

Stability Assessment by HPLC

A stability-indicating HPLC method is crucial for accurately quantifying the decrease in the parent compound and the formation of degradation products over time.

Materials:

- **2-Hydroxybenzophenone** solution
- HPLC system with a UV detector
- C18 analytical column
- Mobile phase (e.g., Methanol:Water or Acetonitrile:Water, with pH adjustment)
- Environmental chambers/incubators for stress conditions

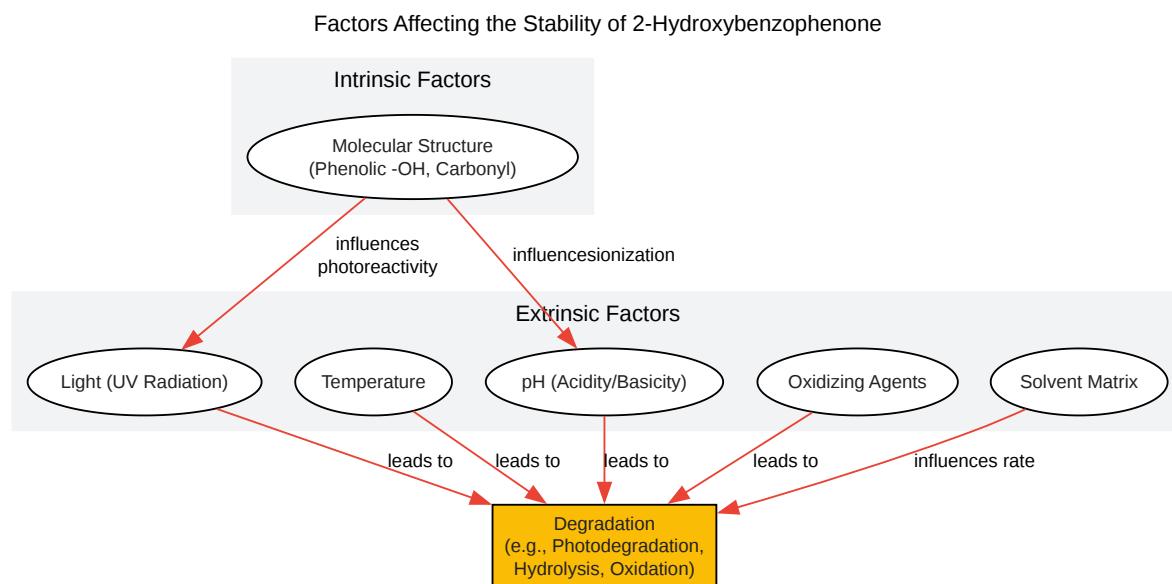
Procedure:

- Method Development and Validation: Develop and validate an HPLC method capable of separating **2-Hydroxybenzophenone** from its potential degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines.
- Sample Preparation: Prepare solutions of **2-Hydroxybenzophenone** in a suitable solvent at a known concentration.
- Stress Conditions: Subject the samples to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) as outlined in Table 4.
- Time-Point Analysis: At predetermined time intervals, withdraw an aliquot from each stress condition. Neutralize the acidic and basic samples before analysis.
- HPLC Analysis: Inject the samples into the HPLC system and record the chromatograms.
- Data Analysis: Calculate the percentage of remaining **2-Hydroxybenzophenone** and the percentage of each degradation product at each time point. Determine the degradation

kinetics (e.g., by plotting the natural logarithm of the concentration of **2-Hydroxybenzophenone** versus time).

Visualization of Factors Affecting Stability

The stability of **2-Hydroxybenzophenone** is influenced by a combination of intrinsic molecular properties and extrinsic environmental factors.



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Stability Influencing Factors

This technical guide provides a foundational understanding of the solubility and stability of **2-Hydroxybenzophenone**. For specific applications, it is highly recommended to perform experimental validation of these properties under the relevant conditions.

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